8-Aminoquinoline-6-carboxylic acid hydrochloride
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Overview
Description
8-Aminoquinoline-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H8N2O2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
8-Aminoquinoline-6-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
Mode of Action
The compound interacts with its targets through a process known as C–H bond activation/functionalization . This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
Biochemical Pathways
The biochemical pathways affected by this compound involve the functionalization of positions C2–C7 on the 8-aminoquinoline ring . This process changes the physical and chemical properties of the ring, potentially leading to future applications of economic value .
Result of Action
The molecular and cellular effects of this compound’s action involve the transformation of the 8-aminoquinoline skeleton . This transformation is achieved through the selective functionalization of carboxamide scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoquinoline-6-carboxylic acid hydrochloride typically involves the functionalization of the quinoline ring. One common method is the C–H functionalization of 8-aminoquinoline, which can be achieved using transition metal catalysts, photocatalysts, or metal-free conditions. For example, palladium-catalyzed C–H arylation is a widely used method to introduce various substituents at specific positions on the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Aminoquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of reduced quinoline derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups .
Scientific Research Applications
8-Aminoquinoline-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
4-Aminoquinoline: Used as an antimalarial agent, with compounds like chloroquine and amodiaquine being well-known examples.
Uniqueness: 8-Aminoquinoline-6-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable metal complexes makes it a valuable compound in various research fields.
Properties
IUPAC Name |
8-aminoquinoline-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8;/h1-5H,11H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOBRHWOVXKKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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